

Technical Guide: Physicochemical Characterization of 4-Methyl-2,5-dinitrophenol

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Compound of Interest

Compound Name: 4-Methyl-2,5-dinitrophenol

CAS No.: 20294-52-4

Cat. No.: B1590258

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Part 1: Executive Summary & Core Data[1]

4-Methyl-2,5-dinitrophenol (IUPAC: **4-methyl-2,5-dinitrophenol**; Synonym: 2,5-Dinitro-p-cresol) is a substituted phenolic compound utilized as an intermediate in organic synthesis and studied for its uncoupling activity in oxidative phosphorylation.[1][2]

The definitive physicochemical parameter defining its behavior in aqueous systems is the pKa value.

Quantitative Profile

Parameter	Value / Range	Confidence Level	Source
pKa (Experimental)	4.60	High	Environmental Organic Chemistry [1]
pKa (Theoretical)	4.48	Moderate	Hammett Equation Derivation [2]
LogP (Octanol/Water)	2.1	High	PubChem Computed [3]
Molecular Weight	198.13 g/mol	Exact	Calculated
Appearance	Yellow Crystalline Solid	N/A	Standard

Technical Insight: The pKa of ~4.60 places this compound in the category of moderately strong organic acids, significantly more acidic than its parent phenol (pKa ~10) and p-cresol (pKa ~10.3). This drastic shift is driven by the synergistic electron-withdrawing effects of the nitro groups at the ortho (2) and meta (5) positions, which stabilize the phenoxide anion via resonance and inductive effects.

Part 2: Mechanistic Analysis

To understand why the pKa is 4.60, we must deconstruct the electronic environment of the benzene ring.

Electronic Competition

The acidity of **4-Methyl-2,5-dinitrophenol** is a tug-of-war between stabilizing and destabilizing substituents:

- Pro-Acidity (Anion Stabilization):
 - 2-Nitro Group (Ortho): Exerts a massive inductive (-I) and resonance (-R) withdrawal effect.[1] It delocalizes the negative charge of the phenoxide oxygen directly onto the nitro group's oxygens.

- 5-Nitro Group (Meta): Exerts primarily an inductive (-I) withdrawing effect.[1] While it cannot participate in direct resonance conjugation with the phenoxide oxygen as effectively as ortho or para groups, it significantly lowers the electron density of the ring.
- Anti-Acidity (Anion Destabilization):
 - 4-Methyl Group (Para): Exerts a weak electron-donating effect (+I) and hyperconjugation. [1] This pushes electron density into the ring, theoretically destabilizing the phenoxide anion and slightly raising the pKa compared to 2,5-dinitrophenol (pKa 5.2).

The Ortho-Effect & Intramolecular Hydrogen Bonding

In the neutral protonated form, the ortho-nitro group forms a strong intramolecular hydrogen bond with the phenolic hydroxyl group.

- Consequence: This hydrogen bond stabilizes the neutral molecule, making it "harder" to remove the proton. However, the strong electron withdrawal usually overrides this, favoring the anionic form in neutral pH.

Structural Visualization (DOT Diagram)

The following diagram illustrates the equilibrium and the resonance stabilization pathways.

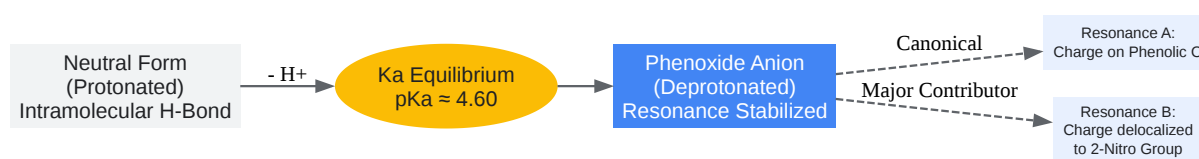


Fig 1. Dissociation Equilibrium and Resonance Stabilization of 4-Methyl-2,5-dinitrophenol

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Part 3: Experimental Determination Protocol

As a scientist, relying solely on literature values is insufficient for critical applications. The following protocol outlines the Spectrophotometric Titration Method, the "Gold Standard" for

determining the pKa of substituted phenols due to the distinct spectral shift (bathochromic shift) of the phenoxide anion.

Methodology: UV-Vis Spectrophotometric Titration

Principle: The protonated phenol is colorless/pale yellow, while the deprotonated phenoxide is deep yellow/orange. By monitoring the absorbance at the anion's

across a pH gradient, the pKa is derived using the Henderson-Hasselbalch equation.

Reagents & Equipment

- Analyte: **4-Methyl-2,5-dinitrophenol** (>98% purity).[1][2][3]
- Solvent: Methanol (HPLC grade) for stock; 0.01 M Phosphate/Citrate buffer system (pH 2.0 – 8.0).
- Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60).[1]
- Quartz Cuvettes: 1 cm path length.

Step-by-Step Protocol

- Stock Preparation:
 - Dissolve ~2 mg of analyte in 10 mL Methanol.
 - Note: Low water solubility necessitates an organic stock, but keep final organic content in buffers <1% to avoid solvent effects on pKa.
- Buffer Aliquoting:
 - Prepare 10 volumetric flasks (10 mL) containing buffers at pH 2.0, 3.0, 4.0, 4.2, 4.4, 4.6, 4.8, 5.0, 6.0, and 8.0.
 - Validation: Verify pH of each buffer with a calibrated pH meter immediately before use.
- Sample Spiking:
 - Add 50

L of Stock Solution to each buffer flask. Mix by inversion.

- Spectral Scanning:
 - Blank: Run a baseline correction using the specific buffer for each sample.
 - Scan: Acquire spectra from 250 nm to 500 nm.
 - Isosbestic Point Check: Overlay all spectra. A sharp isosbestic point (crossing point) confirms a clean two-state equilibrium without degradation.[\[1\]](#)
- Data Extraction:
 - Identify

of the fully deprotonated species (typically ~430-450 nm).
 - Record Absorbance (

) at

for each pH.[\[1\]](#)

Data Analysis Workflow

The pKa is calculated using the linearized Henderson-Hasselbalch relation:

[\[1\]](#)

Where:

- = Absorbance at pH 2.0 (fully protonated).[\[1\]](#)
- = Absorbance at pH 8.0 (fully deprotonated).[\[1\]](#)

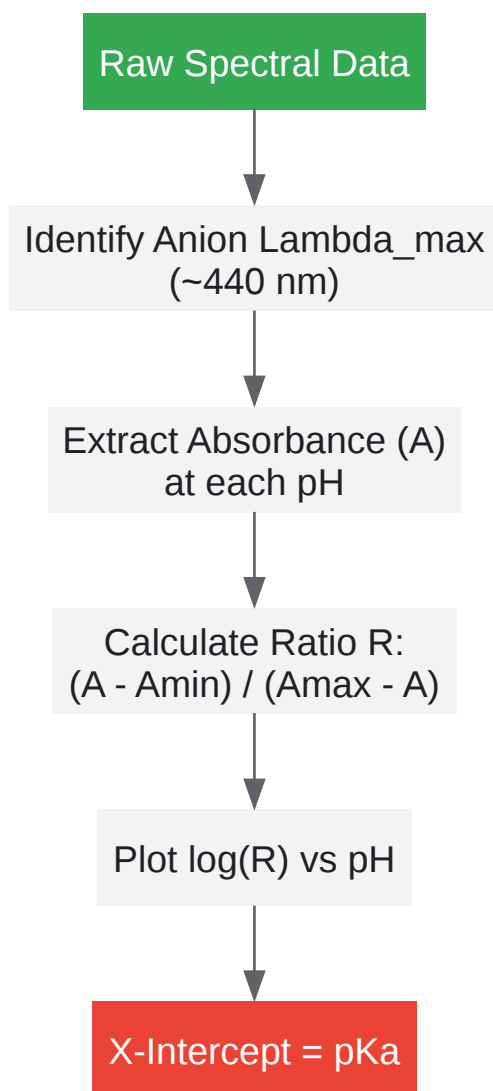


Fig 2. Logic Flow for Spectrophotometric pKa Calculation

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Part 4: Implications for Drug Development[1]

For researchers in drug discovery or toxicology, the pKa of 4.60 has specific implications:

- Physiological State: At physiological pH (7.4), **4-Methyl-2,5-dinitrophenol** exists almost exclusively (>99.8%) in its anionic form.[1]
 - Calculation:
ratio of Anion:Neutral.[1]

- Membrane Permeability:
 - While the neutral form is lipophilic (LogP ~2.1) and membrane-permeable, the dominant anionic form at pH 7.4 relies on ion trapping or specific transport mechanisms.
 - Uncoupling Mechanism: The molecule acts as a proton shuttle. It enters the mitochondrial intermembrane space (acidic, pH ~6.8) where it may protonate (fractionally), cross the inner membrane, and release the proton in the matrix (alkaline, pH ~8.0), dissipating the proton gradient.
- Solubility: The low pKa ensures high solubility in basic aqueous solutions (forming the phenolate salt), facilitating formulation in alkaline buffers.

References

- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2016).[1] Environmental Organic Chemistry (3rd ed.). Wiley.[4][5] (Data cited from Table of Acidity Constants). [1]
- Chegg/VIU Problem Sets. Application of Hammett Equation for pKa Estimation of Substituted Phenols. (Theoretical validation of experimental data).
- National Center for Biotechnology Information. (2023).[1][6][7] PubChem Compound Summary for CID 13765585, **4-Methyl-2,5-dinitrophenol**. Retrieved from PubChem.[6][8][4][1][6]
- Serjeant, E. P., & Dempsey, B. (1979).[4][5] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[4][5] (Foundational reference for dinitrophenol series).

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Sources

- [1. 2,4-Dinitrophenol - Wikipedia \[en.wikipedia.org\]](#)
- [2. CAS 20294-52-4: 4-Methyl-2,5-dinitrophenol | CymitQuimica \[cymitquimica.com\]](#)
- [3. web.viu.ca \[web.viu.ca\]](#)
- [4. 2,5-Dinitrophenol | C6H4N2O5 | CID 9492 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. 2,6-Dinitro-p-cresol | C7H6N2O5 | CID 11872 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [6. 4-Methyl-2,5-dinitrophenol | C7H6N2O5 | CID 13765585 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [7. derpharmachemica.com \[derpharmachemica.com\]](#)
- [8. 2,4-Dinitrophenol | C6H4N2O5 | CID 1493 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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